Cas no 120747-84-4 (2-Aminopyrimidine-5-carbaldehyde)
2-Aminopyrimidine-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Aminopyrimidine-5-carbaldehyde
- ASISCHEM C63547
- 2-AMINO-PYRIMIDINE-5-CARBALDEHYDE
- 5-Pyrimidinecarboxaldehyde,2-amino-
- 5-Pyrimidinecarboxaldehyde, 2-amino- (9CI)
- 2-Amino-5-pyrimidinecarbaldehyde
- 2-Aminopyrimidine-5-carboxaldehyde
- 2-Amino-5-Pyrimidinecarboxyaldehyde
- 2-Amino-5-pyrimidinecarboxaldehyde
- 2-aminopyrimidine-5-carbaldehyde(SALTDATA: FREE)
- 2-Amino-pyrimidine-5-carbaldehyde ,97%
- 2-AMinopyriMidine-5-carboxaldehyde, 97%
- 5-PYRIMIDINECARBOXALDEHYDE, 2-AMINO-
- zlchem 786
- 2-amino-5-formylpyrimidine
- ZLD0245
- DPOYRRAYGKTRAU-UHFFFAOYSA-N
- WT622
- BCP27591
- TD8127
- STK520529
- BBL002095
- 120747-84-4
- CS-W008999
- PB12291
- VU0549469-1
- F9995-1794
- J-507971
- FT-0646875
- AM20080154
- SCHEMBL528074
- AKOS000283942
- MFCD03701714
- DTXSID40354332
- SY007371
- BP-10464
- Z274575486
- EN300-130565
- AC-28082
- DS-11057
- BB 0240267
- 2-amino-5-pyrimidinecarboxaldehyde;5-Pyrimidinecarboxaldehyde,2-amino-;5-Pyrimidinecarboxaldehyde, 2-amino- (9CI)
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- MDL: MFCD03701714
- Inchi: 1S/C5H5N3O/c6-5-7-1-4(3-9)2-8-5/h1-3H,(H2,6,7,8)
- InChI Key: DPOYRRAYGKTRAU-UHFFFAOYSA-N
- SMILES: O=CC1=CN=C(N)N=C1
Computed Properties
- Exact Mass: 123.04300
- Monoisotopic Mass: 123.043262
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 98.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: -0.7
- Topological Polar Surface Area: 68.9
Experimental Properties
- Color/Form: No data available
- Density: 1.37
- Melting Point: 209-214 °C
- Boiling Point: 372.7±34.0 °C at 760 mmHg
- Flash Point: 179.2±25.7 °C
- Refractive Index: 1.667
- PSA: 68.87000
- LogP: 0.45250
2-Aminopyrimidine-5-carbaldehyde Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338,P302+P352,P321,P405,P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-43
- Safety Instruction: 36/37
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store at 4°C,-4At ℃Store…Better
2-Aminopyrimidine-5-carbaldehyde Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Aminopyrimidine-5-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 077105-1g |
2-Aminopyrimidine-5-carbaldehyde |
120747-84-4 | 95% | 1g |
£51.00 | 2022-03-01 | |
| Fluorochem | 077105-5g |
2-Aminopyrimidine-5-carbaldehyde |
120747-84-4 | 95% | 5g |
£204.00 | 2022-03-01 | |
| Fluorochem | 077105-10g |
2-Aminopyrimidine-5-carbaldehyde |
120747-84-4 | 95% | 10g |
£363.00 | 2022-03-01 | |
| Fluorochem | 077105-25g |
2-Aminopyrimidine-5-carbaldehyde |
120747-84-4 | 95% | 25g |
£725.00 | 2022-03-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026578-1g |
2-Aminopyrimidine-5-carbaldehyde |
120747-84-4 | 98% | 1g |
¥89 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026578-5g |
2-Aminopyrimidine-5-carbaldehyde |
120747-84-4 | 98% | 5g |
¥307 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026578-250mg |
2-Aminopyrimidine-5-carbaldehyde |
120747-84-4 | 98% | 250mg |
¥28 | 2024-05-26 | |
| Chemenu | CM167469-5g |
2-Aminopyrimidine-5-carbaldehyde |
120747-84-4 | 98% | 5g |
$232 | 2021-08-05 | |
| Chemenu | CM167469-10g |
2-Aminopyrimidine-5-carbaldehyde |
120747-84-4 | 98% | 10g |
$414 | 2021-08-05 | |
| Chemenu | CM167469-25g |
2-Aminopyrimidine-5-carbaldehyde |
120747-84-4 | 98% | 25g |
$828 | 2021-08-05 |
2-Aminopyrimidine-5-carbaldehyde Suppliers
2-Aminopyrimidine-5-carbaldehyde Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on 2-Aminopyrimidine-5-carbaldehyde
2-Aminopyrimidine-5-carbaldehyde: A Comprehensive Overview
The compound with CAS No. 120747-84-4, commonly referred to as 2-Aminopyrimidine-5-carbaldehyde, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the broader class of pyrimidine derivatives, which are known for their diverse biological activities and structural versatility. The long-tail keyword for this compound, such as "pyrimidine derivative with aldehyde group", highlights its unique functional groups and potential applications.
Recent studies have demonstrated that 2-Aminopyrimidine-5-carbaldehyde exhibits promising properties in drug discovery, particularly in the development of anticancer agents. Researchers have explored its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* revealed that this compound can selectively target and inhibit the activity of a key oncogenic kinase, making it a potential candidate for targeted therapy.
In addition to its pharmacological applications, 2-Aminopyrimidine-5-carbaldehyde has also been investigated for its role in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its use in the synthesis of novel metal-organic frameworks (MOFs). These MOFs have potential applications in gas storage, catalysis, and sensing technologies. A 2023 paper in *Chemical Communications* highlighted the high surface area and exceptional stability of MOFs synthesized using this compound.
The synthesis of 2-Aminopyrimidine-5-carbaldehyde involves a multi-step process that typically begins with the preparation of pyrimidine derivatives. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For example, researchers have successfully employed microwave-assisted synthesis to achieve higher yields and shorter reaction times. This approach not only enhances the scalability of production but also aligns with the growing demand for sustainable chemical processes.
From a structural perspective, 2-Aminopyrimidine-5-carbaldehyde features a pyrimidine ring with an amino group at position 2 and an aldehyde group at position 5. This arrangement confers the molecule with unique electronic properties and reactivity. The amino group contributes to hydrogen bonding capabilities, while the aldehyde group provides sites for further functionalization. These features make the compound highly versatile for both biological and chemical applications.
Another area of interest surrounding 2-Aminopyrimidine-5-carbaldehyde is its role in bioconjugation chemistry. The aldehyde group can undergo various reactions, such as condensation reactions with amines or thiol groups, enabling the formation of bioconjugates with proteins or peptides. This property has been exploited in the development of biosensors and diagnostic tools. A 2023 study in *Analytical Chemistry* demonstrated the use of this compound as a linker in glucose biosensors, showcasing its potential in point-of-care diagnostics.
Despite its promising applications, further research is needed to fully understand the mechanistic details of 2-Aminopyrimidine-5-carbaldehyde's biological interactions. Ongoing studies are investigating its pharmacokinetics, toxicity profiles, and mechanisms of action at molecular levels. These insights will be crucial for optimizing its therapeutic potential and ensuring safety for clinical use.
In conclusion, CAS No. 120747-84-4, or 2-Aminopyrimidine-5-carbaldehyde, stands out as a multifaceted compound with significant implications across various scientific domains. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable tool in drug discovery, materials science, and bioconjugation chemistry. As research continues to uncover new facets of this compound's properties and functionalities, its role in advancing scientific innovation is expected to grow even further.
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